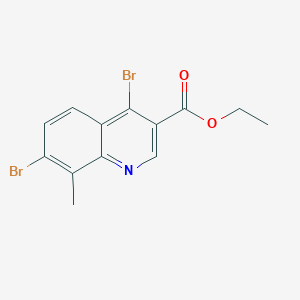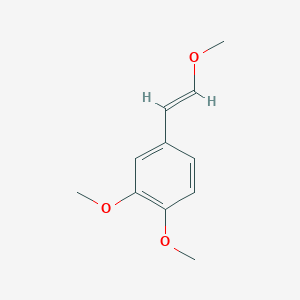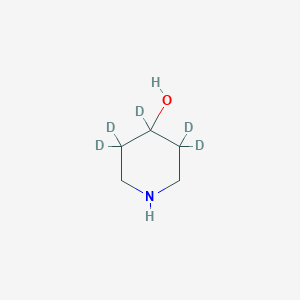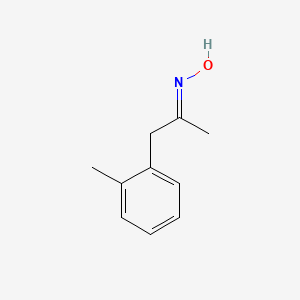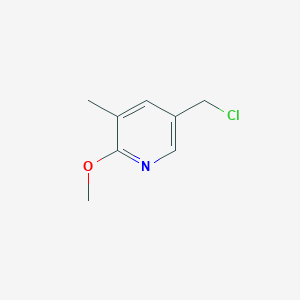
2-broMo-3-oxo-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-oxo-3-phenylpropanoic acid is an organic compound with the molecular formula C9H7BrO3 It is a brominated derivative of phenylpyruvic acid and is characterized by the presence of a bromine atom at the second carbon and a keto group at the third carbon of the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-oxo-3-phenylpropanoic acid can be achieved through the bromination of phenylpyruvic acid. One common method involves the reaction of phenylpyruvic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds via the electrophilic addition of bromine to the double bond of phenylpyruvic acid, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of bromine as a reagent requires careful handling and appropriate safety measures due to its highly reactive and corrosive nature.
化学反应分析
Types of Reactions: 2-Bromo-3-oxo-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 2-bromo-3-hydroxy-3-phenylpropanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
科学研究应用
2-Bromo-3-oxo-3-phenylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-bromo-3-oxo-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways. The bromine atom and keto group confer reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to potential therapeutic effects.
相似化合物的比较
Phenylpyruvic Acid: The parent compound, lacking the bromine atom.
2-Bromo-3-phenylpropanoic Acid: Similar structure but without the keto group.
3-Bromo-3-phenylpropanoic Acid: Bromine atom at a different position.
Uniqueness: 2-Bromo-3-oxo-3-phenylpropanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
属性
CAS 编号 |
132089-31-7 |
|---|---|
分子式 |
C9H7BrO3 |
分子量 |
243.05408 |
同义词 |
2-broMo-3-oxo-3-phenylpropanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


